molecular formula C23H23N5O B12488697 N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12488697
M. Wt: 385.5 g/mol
InChI Key: AAUVTMRQDRURQV-UHFFFAOYSA-N
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Description

[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is a complex organic compound that features a triazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets. For instance, it can bind to metal ions in coordination complexes, facilitating catalytic reactions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is unique due to its combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to similar compounds .

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C23H23N5O/c1-3-9-19(10-4-1)18-28-26-21(23(27-28)20-11-5-2-6-12-20)17-24-15-16-29-22-13-7-8-14-25-22/h1-14,24H,15-18H2

InChI Key

AAUVTMRQDRURQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(C(=N2)C3=CC=CC=C3)CNCCOC4=CC=CC=N4

Origin of Product

United States

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